Dinonyl phthalate

Description

Properties

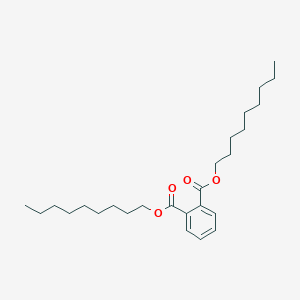

IUPAC Name |

dinonyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROMNWUQASBTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047966 | |

| Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinonyl phthalate is an odorless colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley] | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

775 °F at 760 mmHg (USCG, 1999), 413 °C | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

420 °F (USCG, 1999), 420 °F; 215 °C /(method not specified)/ | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Insoluble in water | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.97 (USCG, 1999) - Less dense than water; will float, 0.972 at 20 °C | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000051 [mmHg], VP: 1 mm Hg at 205 °C | |

| Record name | Dinonyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

84-76-4, 68515-45-7, 68648-92-0 | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinonyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinonyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinonyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINONYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90UCU78V8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolism and Biotransformation of Dinonyl Phthalate (DNP)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dinonyl phthalate (DNP) is a high molecular weight phthalate ester used extensively as a plasticizer in a wide array of polyvinyl chloride (PVC) products. As a compound with ubiquitous human exposure, understanding its metabolic fate is critical for accurate exposure assessment and toxicological evaluation. This technical guide provides a comprehensive overview of the biotransformation pathways of DNP, detailing the enzymatic processes, key metabolites, and analytical methodologies for their detection. We delve into the causal mechanisms behind the metabolic cascade, from initial hydrolysis to subsequent oxidative transformations, highlighting why specific secondary metabolites serve as superior biomarkers of exposure. This document is intended to serve as a foundational resource for professionals engaged in toxicology, environmental health, and drug metabolism studies.

Introduction to this compound (DNP)

This compound is not a single chemical entity but a complex isomeric mixture of phthalic acid diesters with branched nine-carbon alkyl chains (C9).[1][2] Its primary application is as a plasticizer to impart flexibility and durability to PVC polymers, which are used in products ranging from automotive interiors and building materials to consumer goods.[3] Due to its widespread use, human exposure is common. The metabolism of DNP is rapid, and the compound does not tend to bioaccumulate.[3] The initial metabolic steps are crucial as they transform the lipophilic parent diester into more biologically active and excretable forms.

The Metabolic Journey of DNP: A Two-Phase Process

The biotransformation of DNP in humans and animal models follows a distinct, multi-step pathway, beginning with hydrolysis (a Phase I reaction) and progressing to extensive oxidation of the resulting monoester.

Phase I: Initial Hydrolysis to Monoisononyl Phthalate (MINP)

Upon oral ingestion, DNP is absorbed through the gastrointestinal tract and undergoes a rapid primary hydrolysis.[3] This reaction is catalyzed by non-specific esterases and lipases, likely including carboxylesterases (CES), which are abundant in the intestine and liver.[4][5][6] This enzymatic action cleaves one of the two ester linkages, releasing an isononyl alcohol and forming the primary metabolite, monoisononyl phthalate (MINP).[3][4]

Despite being the direct hydrolytic product, MINP is considered a minor urinary metabolite in both rats and humans.[1][2] Its low frequency of detection in urine samples initially led to an underestimation of the prevalence of human exposure to DNP.[1][2] The reason for its low abundance is that MINP serves as a substrate for extensive secondary metabolism.

Phase II & Secondary Oxidation: The Major Biotransformation Pathway

The monoester, MINP, is transported to the liver, where it undergoes significant further oxidation along its alkyl side chain.[3] This secondary metabolism, driven primarily by the Cytochrome P450 (CYP) enzyme system, is the dominant biotransformation pathway for high molecular weight phthalates like DNP.[4][7] This oxidative cascade generates several key secondary metabolites that are more polar and readily excreted in urine.[1][3][8]

The three principal oxidative metabolites identified in both human and rat urine are:

-

Mono-hydroxyisononyl phthalate (MHINP or OH-MiNP): Formed by hydroxylation of the alkyl chain.

-

Mono-oxoisononyl phthalate (MOINP or oxo-MiNP): Formed by the oxidation of a hydroxyl group to a ketone.

-

Mono-carboxyisooctyl phthalate (MCIOP or cx-MiNP): Formed by further oxidation leading to a terminal carboxylic acid group, which involves shortening the chain from C9 to C8.

These oxidative metabolites—MCIOP, MHINP, and MOINP—are the major urinary products following DNP exposure and are now recognized as the most reliable and sensitive biomarkers for assessing human exposure.[1][2][3][8] Their detection in nearly all urine samples from general population studies, in contrast to the infrequent detection of MINP, confirms that oxidation is the primary metabolic route.[1][2]

Some of these oxidative metabolites can also undergo further Phase II conjugation, primarily with glucuronic acid, to form even more water-soluble glucuronide conjugates before excretion.[2][4] Studies have shown that while MCIOP is excreted mostly in its free form, MOINP is predominantly excreted as a glucuronide.[2]

Quantitative Excretion Profile

The quantitative importance of the oxidative pathway has been clearly demonstrated in human studies. Following a single oral dose of deuterium-labeled DNP to a volunteer, the urinary excretion of metabolites was monitored. The results underscore the inadequacy of using MINP alone for exposure assessment.

| Metabolite | Abbreviation | % of Administered Dose Recovered in Urine (48h) |

| Monoisononyl phthalate | MINP | 2.2% |

| Oxidized hydroxy-metabolites | OH-MINP | 20.2% |

| Oxidized oxo-metabolites | oxo-MINP | 10.6% |

| Oxidized carboxy-metabolites | carboxy-MINP | 10.7% |

| Total Measured | 43.6% | |

| Table 1: Urinary excretion of DNP metabolites in a human volunteer after a single oral dose. Data synthesized from Koch et al. (2007).[9] |

These data authoritatively show that oxidative metabolites account for the vast majority of the excreted dose, with OH-MINP being the most abundant, followed by the carboxy- and oxo- forms.[9]

Experimental Protocols: Urinary Metabolite Analysis

For researchers aiming to quantify DNP exposure, analysis of urinary metabolites is the gold standard. The following protocol outlines a robust and widely adopted methodology based on enzymatic hydrolysis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Urinary DNP Metabolite Quantification

-

Sample Collection & Preparation:

-

Collect spot urine samples in phthalate-free containers (e.g., polypropylene).[1]

-

Thaw a 1 mL aliquot of the urine sample.

-

Spike the sample with a solution of stable isotope-labeled internal standards (e.g., ¹³C₄-labeled MINP, MHINP, etc.) to correct for matrix effects and variations in extraction efficiency.[1]

-

-

Enzymatic Hydrolysis (Deconjugation):

-

Rationale: A significant fraction of DNP metabolites, particularly MOINP, is excreted as glucuronide conjugates.[2] To measure the total metabolite concentration, these conjugates must be cleaved.

-

Add a buffer solution (e.g., ammonium acetate) to the urine sample.

-

Add β-glucuronidase enzyme (from Helix pomatia or E. coli).

-

Incubate the mixture, for example, at 37°C for 2-4 hours, to allow for complete hydrolysis of the glucuronidated metabolites.

-

-

Analyte Extraction and Cleanup:

-

Rationale: Solid-Phase Extraction (SPE) is employed to remove interfering matrix components (salts, urea, etc.) and to concentrate the target analytes.

-

Condition an SPE cartridge (e.g., a phenyl or C18 phase) with methanol followed by water.

-

Load the enzyme-treated urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to elute polar interferences.

-

Elute the phthalate metabolites with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

-

-

Instrumental Analysis (HPLC-MS/MS):

-

Rationale: This technique provides the high selectivity and sensitivity required to detect metabolites at low ng/mL concentrations.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.

-

Inject the reconstituted sample into an HPLC system.

-

Chromatographic Separation: Use a suitable HPLC column (e.g., a Betasil phenyl column) with a gradient of water and acetonitrile (both typically containing a small amount of acid like formic or acetic acid) to separate the different metabolites.[1]

-

Mass Spectrometric Detection: Analyze the column effluent using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode for accurate quantification.

-

Conclusion and Future Directions

The biotransformation of this compound is a well-defined process dominated by secondary oxidation rather than simple hydrolysis. The primary hydrolytic monoester, MINP, is a poor indicator of exposure. Instead, the oxidative metabolites—MHINP, MOINP, and MCIOP—serve as robust, sensitive, and reliable urinary biomarkers for accurately assessing human exposure to DNP.[1][2][8] The analytical workflows for measuring these metabolites are well-established, relying on enzymatic deconjugation and sensitive LC-MS/MS detection. For professionals in toxicology and drug development, understanding this metabolic pathway is essential for interpreting biomonitoring data, conducting accurate risk assessments, and investigating the potential for DNP to interact with metabolic enzyme systems. Future research may focus on further elucidating the specific CYP isozymes responsible for DNP oxidation and exploring inter-individual variability in metabolic profiles due to genetic polymorphisms in these enzymes.

References

-

Silva, M. J., Reidy, J. A., Preau, J. L., Needham, L. L., & Calafat, A. M. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. Environmental Health Perspectives, 114(8), 1158–1161. [Link]

-

Kato, K., Silva, M. J., Needham, L. L., Calafat, A. M. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. PubMed, 114(8), 1158-61. [Link]

-

Silva, M. J., Kato, K., Wolf, C., Samandar, E., Silva, S. S., Gray, E. L., Needham, L. L., & Calafat, A. M. (2006). Urinary biomarkers of di-isononyl phthalate in rats. Toxicology, 223(1-2), 101–112. [Link]

-

Kalo, D., & Kaskani, E. (2018). The effects of the phthalate DiNP on reproduction. Hormone Molecular Biology and Clinical Investigation, 36(1). [Link]

-

Koch, H. M., Bolt, H. M., Preuss, R., Eckstein, R., Weisbach, V., & Angerer, J. (2007). Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP. International journal of hygiene and environmental health, 210(1), 9–19. [Link]

-

Iszatt, N., Stigum, H., Versto, N. C., Sabaredzovic, A., Papadopoulou, E., Thomsen, C., ... & Eggesbø, M. (2019). Associations of singular and co-exposure to phthalates and DINCH with rhinitis and eczema in school-aged children: a prospective birth cohort study. Environmental health, 18(1), 1-13. [Link]

-

Wittassek, M., Koch, H. M., Angerer, J., & Brüning, T. (2011). Assessing exposure to phthalates–the human biomonitoring approach. Molecular nutrition & food research, 55(1), 7-31. [Link]

-

Saravanabhavan, G., & Murray, R. (2012). Proposed metabolic transformation of DINP and DIDP based on studies of in-vivo and in-vitro metabolism. ResearchGate. [Link]

-

Hsu, J. F., Peng, L. W., Li, Y. J., Lin, L. C., & Liao, P. C. (2011). Identification of Di-isononyl Phthalate Metabolites for Exposure Marker Discovery Using In Vitro/In Vivo Metabolism and Signal Mining Strategy with LC-MS Data. Analytical Chemistry, 83(22), 8725–8731. [Link]

-

Exposome-Explorer. (n.d.). DiNP metabolites (Compound). IARC. [Link]

-

Aylward, L. L., Hays, S. M., Gagné, M., & Krishnan, K. (2012). Biomonitoring equivalents for di-isononyl phthalate (DINP). Regulatory toxicology and pharmacology, 62(3), 475–482. [Link]

-

Hsu, J. F., Peng, L. W., Li, Y. J., Lin, L. C., & Liao, P. C. (2011). Identification of di-isononyl phthalate metabolites for exposure marker discovery using in vitro/in vivo metabolism and signal mining strategy with LC-MS data. PubMed. [Link]

-

Ceauranu, S., Ostafe, V., & Isvoran, A. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. International Journal of Molecular Sciences, 24(18), 14352. [Link]

-

Isenberg, J. S., Kamendulis, L. M., Smith, J. H., Ackley, D. C., & Klaunig, J. E. (2000). Comparative in vivo hepatic effects of Di-isononyl phthalate (DINP) and related C7-C11 dialkyl phthalates on gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and DNA synthesis in rat and mouse liver. Toxicological sciences, 54(2), 312–321. [Link]

-

Choudhury, I., Das, S., & Chakravarty, B. (2021). Pathway of phthalate metabolism in human body. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Ceauranu, S., Ostafe, V., & Isvoran, A. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. ResearchGate. [Link]

-

Frederiksen, H., Skakkebaek, N. E., & Andersson, A. M. (2007). Metabolism of phthalates in humans. Molecular nutrition & food research, 51(7), 899–911. [Link]

-

Ceauranu, S., Ostafe, V., & Isvoran, A. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Diisononyl phthalate. Wikipedia. [Link]

-

Kehinde, S. A., Ore, A., Olayinka, E. T., & Olajide, A. T. (2022). Inhibition of hepatic energy metabolizing enzymes in murine model exposed to diisononyl phthalate. Baghdad Journal of Biochemistry and Applied Biological Sciences, 3(04), 237-251. [Link]

-

Kehinde, S. A., Ore, A., Olayinka, E. T., & Olajide, A. T. (2022). Inhibition of hepatic energy metabolizing enzymes in murine model exposed to diisononyl phthalate. Iraqi Academic Scientific Journals. [Link]

-

Chen, F., Gao, Y., Wang, M., Wu, M., Huang, Y., & Zhang, C. (2017). Carboxylesterase-involved metabolism of di-n-butyl phthalate in pumpkin (Cucurbita moschata) seedlings. Environmental pollution, 220, 153–160. [Link]

-

Samak, G., & Elek, V. (2022). Structural Insights into (Tere)phthalate-Ester Hydrolysis by a Carboxylesterase and Its Role in Promoting PET Depolymerization. ACS Publications. [Link]

-

Huda, T., & Jones, R. D. (2014). Carboxylesterases: Dual roles in lipid and pesticide metabolism. PMC - PubMed Central. [Link]

-

Jeon, J. R., Murugesan, K., Kim, J. H., Kim, Y. M., Kim, E. J., & Chang, Y. S. (2010). Biodegradation of a phthalate plasticizer, di-isononyl phthalate (DINP), by Sphingobium chungbukense. Journal of hazardous materials, 182(1-3), 510–514. [Link]

-

Nilsen, O. G., & Toftgård, R. (1981). Phthalate esters I: Effects on cytochrome P-450 mediated metabolism in rat liver and lung, serum enzymatic activities and serum protein levels. Acta pharmacologica et toxicologica, 49(1), 1–9. [Link]

-

Fujimoto, N., Honda, M., Kitamura, S., & Ohta, S. (2004). Cytochrome P450-inhibitory activity of parabens and phthalates used in consumer products. ResearchGate. [Link]

-

Hannon, P. R., Niermann, S., & Flaws, J. A. (2016). Mixtures of phthalates disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor signaling in mouse antral follicles. bioRxiv. [Link]

-

Kumar, D., & Shaik, S. (2018). Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates. Molecules, 23(11), 2968. [Link]

-

Zhang, J., Zhang, X., Wang, Y., & Zuo, D. (2024). Inhibitory effects of phthalate esters (PAEs) and phthalate monoesters towards human carboxylesterases (CESs). Toxicology and applied pharmacology, 470, 116785. [Link]

-

Laizure, S. C., Herring, V., Qian, J., & Parker, R. B. (2013). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert opinion on drug metabolism & toxicology, 9(4), 471–483. [Link]

Sources

- 1. Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates [mdpi.com]

- 8. Urinary biomarkers of di-isononyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endocrine Disrupting Properties of Dinonyl Phthalate Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting properties of dinonyl phthalate (DNP) isomers. As high-production-volume chemicals primarily used as plasticizers, the potential for human exposure and subsequent health effects has been a subject of extensive research and regulatory scrutiny. This document synthesizes findings from in vitro, in vivo, and in silico studies to provide a detailed analysis of the interactions of DNP isomers with key endocrine pathways.

Introduction to this compound and its Isomeric Complexity

This compound (DNP) is not a single chemical entity but rather a complex mixture of isomers of phthalic acid esters with nine-carbon branched alkyl chains.[1] The most common commercial DNP product is di-isononyl phthalate (DINP), which itself is a mixture of various C9 isomers.[1] This isomeric complexity presents a significant challenge in both toxicological assessment and analytical chemistry, as the biological activity may vary between different isomers. While much of the available research has been conducted on the DINP mixture, this guide will also address the analytical approaches to distinguishing these isomers, a critical step for future structure-activity relationship studies.

Recently, regulatory bodies have increased their focus on DNP. For instance, in July 2023, the U.S. Environmental Protection Agency (EPA) finalized a rule to add a DINP chemical category to the list of toxic chemicals subject to the Toxics Release Inventory (TRI) reporting requirements.[2][3] This decision was based on an updated hazard assessment concluding that DINP-category chemicals can be reasonably anticipated to cause reproductive dysfunctions and other serious chronic health effects in humans, including developmental, kidney, and liver toxicity.[2][3]

Interaction with Nuclear Receptors and Endocrine Pathways

The endocrine-disrupting effects of phthalates are often mediated by their interaction with nuclear receptors, which are key regulators of hormone signaling. Phthalate monoesters, the primary metabolites of diesters like DNP, are often the biologically active molecules.[4] These metabolites can interact with several key receptors, including estrogen receptors (ER), androgen receptors (AR), and peroxisome proliferator-activated receptors (PPARs).

Estrogenic Activity: A Weak or Negligible Effect

A comprehensive evaluation of the available evidence suggests that DINP does not exhibit significant estrogenic activity. Multiple studies have concluded that DINP does not perturb the estrogen pathway.[1][5]

-

In Vitro Evidence : In vitro assays, such as the Yeast Estrogen Screen (YES) and E-Screen assays, have shown DINP to have very weak to no estrogenic activity.[4][6]

-

In Vivo Studies : Animal studies have largely supported the in vitro findings, with no significant estrogen-related adverse outcomes observed.[5][7]

dot

Caption: Simplified Estrogen Receptor Signaling Pathway.

Anti-Androgenic Properties: A More Significant Concern

In contrast to its estrogenic potential, the anti-androgenic activity of DNP isomers is a more prominent finding in the scientific literature. Phthalates can interfere with the male reproductive system by disrupting androgen signaling.[6]

-

Mechanism of Action : The anti-androgenic effects of some phthalates are not typically due to direct binding to the androgen receptor but rather through disruption of testosterone synthesis.[4]

-

In Vitro Data : While some in vitro assays have shown DINP to have weak or no direct anti-androgenic activity, other studies suggest it can contribute to an anti-androgenic cellular environment.[4][6]

-

In Vivo Findings : Some in vivo studies have reported reduced fetal testicular testosterone levels following in utero exposure to DINP.[1] However, other studies have not found consistent effects on fertility indices.[1] The overall evidence for anti-androgenic effects is still under evaluation, with some comprehensive reviews concluding a lack of strong evidence for anti-androgenic apical outcomes.[5]

dot

Caption: Androgen Receptor Signaling and Testosterone Synthesis Pathway.

Thyroid Hormone Disruption: Limited Evidence

The potential for DNP isomers to disrupt the thyroid hormone system has been investigated, but the current body of evidence does not strongly support a significant effect.

-

In Vitro and In Silico Data : In silico predictions and a majority of high-throughput in vitro assays have not indicated a significant interaction of DINP with the thyroid pathway.[1]

-

In Vivo Studies : There is a general lack of in vivo studies evaluating thyroid hormone levels following DINP exposure, which has been identified as a data gap.[5][7] However, the available in vivo data has not shown adverse thyroid-related outcomes.[5][7]

Peroxisome Proliferator-Activated Receptors (PPARs)

Phthalate monoesters can act as ligands for PPARs, a family of nuclear receptors involved in lipid metabolism and energy homeostasis.[4] The activation of PPARα by some phthalates has been linked to hepatocarcinogenesis in rodents. While the relevance to humans is debated, this pathway is a key area of investigation for phthalate toxicity.

Methodologies for Assessing Endocrine Disruption

A battery of validated in vitro assays is essential for screening and characterizing the endocrine-disrupting potential of chemicals like DNP isomers.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to assess the estrogenic activity of a substance. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that expresses the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).

dot

Caption: Yeast Estrogen Screen (YES) Assay Workflow.

Step-by-Step Protocol for YES Assay:

-

Yeast Strain and Media Preparation :

-

Use a validated strain of Saccharomyces cerevisiae genetically engineered to contain the human estrogen receptor (hER) and a reporter construct (e.g., lacZ).

-

Prepare appropriate yeast growth medium (e.g., YPD) and assay medium containing a chromogenic substrate (e.g., CPRG).

-

-

Preparation of Test Solutions :

-

Dissolve DNP isomers in a suitable solvent (e.g., ethanol) to create a stock solution.

-

Perform serial dilutions to obtain a range of test concentrations.

-

-

Assay Procedure :

-

In a 96-well microplate, add the test compound dilutions, a positive control (e.g., 17β-estradiol), and a negative control (solvent).

-

Add the prepared yeast culture to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 48-72 hours).

-

-

Measurement and Data Analysis :

-

Measure the optical density at a specific wavelength to quantify the color change, which is proportional to the β-galactosidase activity.

-

Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) to determine the estrogenic potency.

-

Androgen Receptor (AR) Transactivation Assay

This assay is used to determine if a chemical can act as an agonist or antagonist of the androgen receptor. It typically employs a mammalian cell line that is stably transfected with the human AR and a reporter gene under the control of an androgen-responsive promoter.

Step-by-Step Protocol for AR Transactivation Assay:

-

Cell Culture :

-

Culture a suitable mammalian cell line (e.g., MDA-kb2, T47D-Luc) in the appropriate medium.

-

Seed the cells into 96-well plates and allow them to attach.

-

-

Treatment :

-

For agonist testing, expose the cells to various concentrations of the DNP isomer.

-

For antagonist testing, co-expose the cells with a known AR agonist (e.g., dihydrotestosterone) and various concentrations of the DNP isomer.

-

Include appropriate positive and negative controls.

-

-

Incubation :

-

Incubate the plates for 24-48 hours to allow for receptor binding and reporter gene expression.

-

-

Reporter Gene Assay :

-

Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

-

-

Data Analysis :

-

Calculate the relative luciferase units (RLU) and generate dose-response curves.

-

Determine the EC50 for agonists and the IC50 (half-maximal inhibitory concentration) for antagonists.

-

H295R Steroidogenesis Assay

The H295R cell line is derived from a human adrenocortical carcinoma and has the ability to produce a wide range of steroid hormones. This assay is used to assess the effects of chemicals on the steroidogenic pathway, including the production of androgens and estrogens.[4]

Step-by-Step Protocol for H295R Steroidogenesis Assay:

-

Cell Culture :

-

Culture H295R cells in a suitable medium supplemented with the necessary growth factors.

-

Seed the cells in multi-well plates.

-

-

Exposure :

-

Expose the cells to a range of concentrations of the DNP isomer for a defined period (e.g., 48 hours).

-

Include a solvent control and positive controls that are known to induce or inhibit steroidogenesis.

-

-

Hormone Analysis :

-

Collect the cell culture medium after the exposure period.

-

Quantify the levels of key steroid hormones (e.g., testosterone, estradiol, progesterone) using methods such as ELISA or LC-MS/MS.

-

-

Cell Viability Assay :

-

Perform a cell viability assay (e.g., MTT, MTS) to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

-

Data Analysis :

-

Normalize hormone concentrations to cell viability.

-

Analyze the data for statistically significant changes in hormone production compared to the control.

-

Analytical Chemistry of this compound Isomers

The separation and quantification of individual DNP isomers are crucial for understanding their specific contributions to the overall endocrine-disrupting activity of the commercial mixtures. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for this purpose.[8][9]

Rationale for GC-MS Method Development

-

Stationary Phase Selection : The choice of the GC column's stationary phase is critical for resolving the structurally similar DNP isomers. Non-polar phases (e.g., 5% phenyl-methylpolysiloxane) are commonly used.[8] For more complex mixtures, mid-polarity columns may offer better separation.[8][9] The principle of "like dissolves like" is a general guide, where non-polar columns are best for non-polar analytes.

-

Temperature Programming : A carefully optimized oven temperature program is necessary to achieve good separation of the isomers, which often have very similar boiling points.[8][9]

-

Mass Spectrometry Detection : The use of a mass spectrometer allows for the identification of individual isomers based on their mass spectra. Selected Ion Monitoring (SIM) mode can enhance sensitivity and selectivity for target isomers.[8]

Sample Preparation for GC-MS Analysis

Proper sample preparation is essential to remove interfering substances and concentrate the DNP isomers before GC-MS analysis.

-

Liquid-Liquid Extraction : For aqueous samples such as cell culture media, liquid-liquid extraction with an organic solvent (e.g., hexane, dichloromethane) is a common method.

-

Solid-Phase Extraction (SPE) : SPE can also be used for sample cleanup and concentration, offering advantages in terms of reduced solvent consumption and higher sample throughput.

-

Derivatization : While not always necessary for phthalate diesters, derivatization may be required for their monoester metabolites to improve their chromatographic properties.

Step-by-Step GC-MS Protocol for DNP Isomer Separation:

-

Sample Extraction :

-

Extract a known volume of the sample (e.g., cell culture medium) with a suitable organic solvent.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis :

-

Injector : Use a splitless injection mode to maximize the transfer of analytes to the column.

-

GC Column : A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[8][9]

-

Oven Temperature Program : Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) at a controlled rate, and hold at the final temperature to ensure all components elute.[8][9]

-

Mass Spectrometer : Operate the mass spectrometer in either full scan mode for initial identification or SIM mode for targeted quantification.

-

-

Data Analysis :

-

Identify the DNP isomers based on their retention times and mass spectra by comparing them to analytical standards.

-

Quantify the concentration of each isomer using a calibration curve prepared with certified reference materials.

-

Summary and Future Directions

The current body of scientific evidence indicates that the complex mixture of this compound isomers, primarily represented by DINP, does not pose a significant estrogenic or thyroid-disrupting hazard. However, there is some evidence for anti-androgenic effects, mainly through the disruption of testosterone synthesis rather than direct androgen receptor antagonism. The interaction of DNP metabolites with PPARs is another important mechanism that warrants further investigation.

A major knowledge gap remains regarding the specific endocrine-disrupting properties of individual DNP isomers. Future research should focus on:

-

Isomer-Specific Toxicology : Conducting in vitro and in vivo studies on individual, well-characterized DNP isomers to establish clear structure-activity relationships.

-

Advanced Analytical Methods : Developing and validating more robust analytical methods for the separation and quantification of a wider range of DNP isomers in biological and environmental matrices.

-

Metabolite Activity : Investigating the endocrine-disrupting potential of the various metabolites of different DNP isomers, as these are often the biologically active compounds.

By addressing these research needs, the scientific community can develop a more refined and accurate risk assessment for this important class of high-production-volume chemicals.

References

-

Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

-

Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

-

Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

-

Consumer Product Safety Commission. (2012). Comparison of potential endocrine disrupting properties of di-isononyl phthalate (DINP), di-isodecyl phthalate (DIDP), and di-n-butyl phthalate (DNBP). Retrieved from [Link]

-

ToxStrategies. (2024). Evaluation of the endocrine disrupting potential of di-isononyl phthalate. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative analysis of endocrine disrupting effects of major phthalates in employed two cell lines (MVLN and H295R) and embryonic zebrafish assay. Retrieved from [Link]

-

GERSTEL GmbH & Co. KG. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods for Determining Di-n-butyl Phthalate in Biological Materials. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of the endocrine disrupting potential of Di-isononyl phthalate. Retrieved from [Link]

-

Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]

-

Moche, H., Chentouf, A., Neves, S., Corpart, J. M., & Nesslany, F. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. Journal of toxicology, 2021, 8815202. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

-

Borghoff, S. J., Feifarek, D., Mihalchik, A., Heintz, M., Haws, L., Nyambego, H., Goyak, K., & Lea, I. A. (2025). Evaluation of the endocrine disrupting potential of Di-isononyl phthalate. Regulatory toxicology and pharmacology : RTP, 151, 105645. [Link]

-

Moche, H., Chentouf, A., Neves, S., Corpart, J. M., & Nesslany, F. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. Journal of toxicology, 2021, 8815202. [Link]

-

Giulivo, M., Capri, E., & Gallo, A. (2022). Phthalates and Non-Phthalate Plasticizers and Thyroid Dysfunction: Current Evidence and Novel Strategies to Reduce Their Spread in Food Industry and Environment. International journal of molecular sciences, 23(11), 6333. [Link]

-

Szczepanska, N., Taras-Goslinska, K., & Namiesnik, J. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Molecules (Basel, Switzerland), 25(2), 353. [Link]

-

ResearchGate. (n.d.). Environmental occurrence, human exposure, and endocrine disruption of di-iso-nonyl phthalate and di-iso-decyl phthalate: A systematic review. Retrieved from [Link]

-

Al-Awadhi, F. M., Sorkhoh, N. A., & Al-Awadhi, M. J. (2015). Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 985, 126–134. [Link]

-

Borghoff, S. J., Feifarek, D., Mihalchik, A., Heintz, M., Haws, L., Nyambego, H., Goyak, K., & Lea, I. A. (2025). Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate. Regulatory toxicology and pharmacology : RTP, 151, 105646. [Link]

-

Romani, F., Tofani, A., Fiaschini, C., Fischer, B., & Lisi, S. (2014). Endocrine disruptors and human reproductive failure: the in vitro effect of phthalates on human luteal cells. Fertility and sterility, 102(3), 821–827.e1. [Link]

-

U.S. Environmental Protection Agency. (2023). Addition of Diisononyl Phthalate Chemical Category Rule. Retrieved from [Link]

-

Federal Register. (2023). Addition of Diisononyl Phthalate Category; Community Right-to-Know Toxic Chemical Release Reporting. Retrieved from [Link]

Sources

- 1. Evaluation of the endocrine disrupting potential of di-isononyl phthalate | ToxStrategies [toxstrategies.com]

- 2. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the endocrine disrupting potential of Di-isononyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Environmental fate and transport of dinonyl phthalate in aquatic systems

An In-Depth Technical Guide to the Environmental Fate and Transport of Dinonyl Phthalate in Aquatic Systems

Authored by: A Senior Application Scientist

Foreword: this compound (DNP), a high molecular weight phthalate ester, is a widely used plasticizer, integral to the flexibility and durability of numerous polymer products.[1][2] Its extensive use, however, has led to its ubiquitous presence in the environment, raising concerns about its behavior and impact, particularly within aquatic ecosystems.[3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the environmental fate and transport of DNP in aquatic systems. We will delve into the core processes that govern its persistence, mobility, and ultimate destiny in water and sediment, grounded in established scientific principles and methodologies.

Physicochemical Characteristics: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally dictated by its intrinsic physicochemical properties. For DNP, a complex isomeric mixture, these properties are pivotal in understanding its partitioning and reactivity in aquatic environments.[1][3]

Table 1: Key Physicochemical Properties of this compound (DNP)

| Property | Value | Implication in Aquatic Systems | Source |

| Molecular Formula | C₂₆H₄₂O₄ | - | [5][6] |

| Molecular Weight | 418.61 g/mol | Influences volatility and diffusion rates. | [5][6][7][8] |

| Water Solubility | < 0.001 mg/L to Insoluble | Extremely low water solubility drives partitioning to organic matter and sediment.[9] | [1][9] |

| Octanol-Water Partition Coefficient (log Kow) | > 8.0 | High hydrophobicity indicates a strong tendency to sorb to organic carbon and bioaccumulate in organisms.[9][10] | [9] |

| Vapor Pressure | 5.1 x 10⁻⁷ mmHg at 25°C | Low volatility suggests that volatilization from water surfaces is a slow process.[7] | [7] |

| Henry's Law Constant | 1.4 x 10⁻⁵ atm-m³/mole | Indicates that volatilization from water can occur but is attenuated by strong adsorption to solids.[7] | [7] |

| Organic Carbon-Water Partition Coefficient (log Koc) | ~5.82 (Estimated) | Very high Koc value confirms strong binding to organic matter in soil and sediment, leading to low mobility in water.[7] | [7] |

These properties collectively paint a picture of a hydrophobic compound with a strong affinity for particulate matter and a low tendency to remain dissolved in the water column.

Core Environmental Processes: Degradation and Partitioning

Once introduced into an aquatic system, DNP is subject to a variety of processes that determine its concentration, distribution, and persistence. These can be broadly categorized as degradation (breaking down the molecule) and partitioning (movement between environmental compartments).

Degradation Pathways

Degradation is the ultimate removal mechanism for DNP from the environment. It can occur through both biological and non-biological (abiotic) processes.

Biodegradation is the primary and most significant degradation pathway for DNP in aquatic environments.[3][11] It is mediated by microorganisms that utilize the phthalate as a source of carbon and energy.[12]

-

Aerobic Biodegradation: In the presence of oxygen, DNP is considered readily biodegradable.[3] The process typically involves a two-step hydrolysis of the ester bonds, first forming the monoester, monoisononyl phthalate (MINP), and then phthalic acid.[3][13][14] Phthalic acid is subsequently mineralized to carbon dioxide and water.[3][14] Half-lives for primary aerobic biodegradation in water can range from as short as 1.5 to 5.3 days under acclimated conditions to 7 to 40 days in unacclimated environments.[3]

-

Anaerobic Biodegradation: Under anaerobic conditions, such as in deeper sediments, the biodegradation of DNP is significantly slower compared to aerobic conditions.[15] While degradation can still occur, the rate is often delayed, and the extent of mineralization may be limited.[9][15]

The efficiency of biodegradation is influenced by several factors including temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading phthalates.[4][16]

Abiotic processes, while generally slower than biodegradation for DNP, can contribute to its transformation.[17]

-

Hydrolysis: This is a chemical process where DNP reacts with water, leading to the cleavage of its ester bonds.[17] While DNP is susceptible to hydrolysis, the rates are generally slow under typical environmental pH and temperature conditions.[12][17] Hydrolysis becomes more significant in environments with very high or low pH.[14][17]

-

Photolysis: Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is not considered a major degradation pathway for DNP in water as it does not significantly absorb light at wavelengths greater than 290 nm.[7] However, indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals, can contribute to its degradation, particularly in the atmosphere.[7][14]

Experimental Protocol: Assessing Aerobic Biodegradation in an Aquatic System (OECD 301B Modified)

This protocol outlines a standardized method to evaluate the ready biodegradability of DNP in an aerobic aqueous medium.

-

Preparation of Mineral Medium: Prepare a mineral salt medium as specified in OECD Guideline 301. This medium provides essential nutrients for microbial growth but lacks a carbon source.

-

Inoculum Preparation: Collect an inoculum from a source likely to contain a diverse population of microorganisms, such as the effluent from a wastewater treatment plant. Acclimatize the inoculum to DNP by exposing it to low concentrations of the test substance for a period before the main test.

-

Test Flask Setup:

-

Test Flasks: Add the mineral medium, the inoculum, and a known concentration of DNP (e.g., 10-20 mg/L) to several replicate test flasks.

-

Control Flasks: Prepare replicate control flasks containing the mineral medium and inoculum but no DNP. This is to measure the background CO₂ evolution from the inoculum.

-

Abiotic Control: Prepare a flask with the mineral medium and DNP but no inoculum (sterilized) to assess any abiotic degradation.

-

-

Incubation: Incubate all flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking to ensure aerobic conditions.

-

CO₂ Measurement: Measure the amount of CO₂ evolved from each flask over a 28-day period. This is typically done by trapping the CO₂ in a solution of barium hydroxide or sodium hydroxide and then titrating the remaining hydroxide.

-

Data Analysis: Calculate the percentage of biodegradation based on the amount of CO₂ produced in the test flasks relative to the theoretical maximum amount of CO₂ that could be produced from the initial amount of DNP.

-

Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[3]

Partitioning Behavior

Due to its hydrophobic nature, DNP strongly partitions out of the water phase and into more organic-rich compartments.

With a very high organic carbon-water partition coefficient (log Koc), DNP has a strong affinity for organic matter present in sediments and suspended particulate matter.[7] This process, known as sorption, is a primary mechanism for the removal of DNP from the water column.[7] Once sorbed, DNP becomes less bioavailable and its degradation rate may be reduced. The partitioning behavior is critical, as sediments can act as a long-term sink and a potential secondary source of DNP to the overlying water.[2]

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes (water, food, sediment), while bioconcentration is the uptake from water alone. DNP's high log Kow value suggests a high potential for bioaccumulation in aquatic organisms.[9][10]

However, the actual bioaccumulation is often lower than predicted due to metabolic transformation within the organisms.[9] The ability to metabolize phthalates generally increases with the trophic level, with fish being more efficient at metabolizing and eliminating DNP than invertebrates like mollusks.[9] An experimentally derived bioconcentration factor (BCF) for molluscs has been reported to be 1844.[9]

Diagram: Environmental Fate and Transport Pathways of this compound in an Aquatic System

Caption: Key pathways for DNP in aquatic environments.

Analytical Methodologies for Environmental Monitoring

Accurate assessment of DNP's environmental fate requires robust analytical methods capable of detecting and quantifying it at low concentrations in complex matrices like water and sediment.

Table 2: Common Analytical Techniques for this compound (DNP) Analysis

| Technique | Description | Advantages | Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates DNP from other compounds in a sample based on its volatility and polarity, followed by detection and identification based on its mass-to-charge ratio.[18][19] | High sensitivity, specificity, and well-established for phthalate analysis.[19][20] | Requires derivatization for some metabolites; potential for background contamination.[18] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase, making it suitable for less volatile compounds and metabolites.[19] | Can directly analyze DNP and its metabolites without derivatization; high sensitivity.[19] | Matrix effects can be more pronounced than in GC-MS. |

Experimental Protocol: Sample Preparation and GC-MS Analysis of DNP in Water

This protocol provides a general workflow for the extraction and analysis of DNP from water samples.

-

Sample Collection: Collect water samples in glass bottles that have been pre-cleaned with solvent to avoid phthalate contamination.

-

Extraction (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass a known volume of the water sample (e.g., 1 L) through the cartridge. DNP will be retained on the C18 sorbent.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the DNP from the cartridge using a small volume of an organic solvent like dichloromethane or hexane.[20][21]

-

-

Concentration: Concentrate the eluate to a small, precise volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.[22]

-

Separation: Use a capillary column (e.g., DB-5ms) with a temperature program that effectively separates DNP from other compounds.[18][22] The oven temperature is typically ramped from a lower temperature to a higher one.[18][22]

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of DNP (e.g., m/z 149, 279) to enhance sensitivity and selectivity.[18]

-

-

Quantification: Quantify the concentration of DNP by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. An internal standard is typically used to correct for variations in extraction efficiency and instrument response.

Ecotoxicological Considerations

While this guide focuses on fate and transport, it is important to briefly touch upon the ecotoxicological effects of DNP, as they are the ultimate reason for concern. Studies have shown that DNP has a low potential for acute toxicity to aquatic organisms.[23] However, some chronic exposure studies have reported effects on the reproduction and development of certain aquatic species, highlighting its potential as an endocrine-disrupting chemical.[2][23][24] The U.S. Environmental Protection Agency (EPA) has conducted risk evaluations for DNP, which provide detailed information on its potential hazards.[23][25]

Conclusion and Future Perspectives

The environmental fate and transport of this compound in aquatic systems are governed by a complex interplay of its physicochemical properties and various environmental processes. Its high hydrophobicity leads to strong partitioning to sediment, which acts as a major sink. Biodegradation is the most significant removal mechanism, particularly under aerobic conditions. While bioaccumulation potential is high based on its log Kow, metabolic processes in organisms can mitigate this risk.

Future research should continue to focus on:

-

The long-term fate of DNP in anaerobic sediments and the potential for remobilization.

-

The biodegradation of DNP's various isomers and the formation of metabolites.

-

The combined effects of DNP with other environmental contaminants.

A thorough understanding of these processes is essential for developing effective risk assessment and management strategies for this widely used chemical.

References

- U.S. Environmental Protection Agency. (2025, January 14). Fate Assessment for Diisononyl Phthalate (DINP).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- National Oceanic and Atmospheric Administration. (n.d.). This compound. CAMEO Chemicals.

- Danish Environmental Protection Agency. (n.d.). Review of Environmental Fate and Effects of Selected Phthalate Esters.

- U.S. Environmental Protection Agency. (2025, January 19). Environmental Hazard Assessment for Diisononyl Phthalate (DINP).

- AccuStandard. (n.d.). This compound CAS # 84-76-4.

- Australian Industrial Chemicals Introduction Scheme. (n.d.). This compound.

- ChemicalBook. (2024, December 18). This compound.

- Pereyra-Camacho, L. E., et al. (2021). Biodegradation of DINP at different initial concentrations performed by the SSB-consortium in MSM at 31 °C and pH 7. ResearchGate.

- EPrints USM. (n.d.). ANALYSIS OF PHTHALATES VIA SPECTROPHOTOMETRY IN ENVIRONMENTAL SAMPLES USING NON-IONIC SILICONE SURFACTANT MEDIATED CLOUD POINT E.

- Staples, C. A., et al. (1997). Transformation of phthalates via hydrolysis. ResearchGate.

- Pereyra-Camacho, L. E., et al. (2021). Biodegradation of diisononyl phthalate by a consortium of saline soil bacteria: optimisation and kinetic characterisation. PubMed.

- Ziembowicz, S., & Kida, M. (n.d.). Determination of di-n-butyl Phthalate in Environmental Samples. Rocznik Ochrona Środowiska.

- U.S. Environmental Protection Agency. (n.d.). EPA Ambient Water Quality Criteria for Phthalate Esters.

- BenchChem. (2025). Technical Support Center: Method Validation for Diisononyl Phthalate (DINP) Analysis in Novel Sample Types.

- U.S. Environmental Protection Agency. (n.d.). Data Quality Evaluation and Data Extraction Information for Environmental Fate and Transport for Diisononyl Phthalate (DINP).

- Forner-Piquer, I., et al. (n.d.). Effects of Di-Isononyl Phthalate (DiNP) on Follicular Atresia in Zebrafish Ovary. PMC - NIH.

- Park, J. M., et al. (2008). Biodegradation of a phthalate plasticizer, di-isononyl phthalate (DINP), by Sphingobium chungbukense. PubMed.

- Gobas, F. A. P. C., et al. (n.d.). Bioaccumulation of Phthalate Esters in Aquatic Food-Webs. Simon Fraser University.

- Net, S., et al. (2025, December 23). Analytical methodologies for the determination of phthalates in environmental matrices. ScienceDirect.

- U.S. Environmental Protection Agency. (2022, July 1). Technical Review of Diisononyl Phthalate. Regulations.gov.

- Huang, J., et al. (n.d.). Chemical behavior of phthalates under abiotic conditions in landfills. PubMed.

- Staples, C. A., et al. (n.d.). Degradation of Phthalate Esters in the Environment. ResearchGate.

- Gani, K. M., & Kazmi, A. A. (2015). Insights Into the Prevalence and Impacts of Phthalate Esters in Aquatic Ecosystems. Frontiers in Environmental Science.

- Wang, J., et al. (n.d.). Distribution Dynamics of Phthalate Esters in Surface Water and Sediment of the Middle-Lower Hanjiang River, China. MDPI.

- Armstrong, D. L., et al. (2018, May 18). Fate of four phthalate plasticizers under various wastewater treatment processes. ResearchGate.

- Li, Y., et al. (2023, May 1). A review of phthalate test methods. International Journal of Research in Engineering and Science.

- Sridevi, P., & Ramudu, K. (n.d.). Di-isononyl Phthalate (DINP) Impairs Reproduction in the Freshwater Fish, Oreochromis mossambicus (Peters 1852). Asian Fisheries Science.

- U.S. Environmental Protection Agency. (2024, May 1). Draft Fate Assessment for Diisononyl Phthalate (DINP). Regulations.gov.

- Gobas, F. A. P. C., et al. (n.d.). Bioaccumulation of Phthalate Esters in Aquatic Food-Webs. Semantic Scholar.

- U.S. Environmental Protection Agency. (n.d.). Risk Evaluation for Diisononyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisononyl ester) (DINP).

- Capela, D., et al. (2023, June 10). Environmental Aspect Concerning Phthalates Contamination: Analytical Approaches and Assessment of Biomonitoring in the Aquatic Environment. MDPI.

- Huang, J., et al. (2025, August 7). Chemical Behavior of Phthalates Under Abiotic Conditions in Landfills. ResearchGate.

- Chen, C. W., & Chen, C. F. (n.d.). Sorption and biodegradation of phthalic acid esters in freshwater sediments. PubMed.

- Al-Abduly, A. (2012, November 5). A KINETIC STUDY OF PHTHALATES RADIOLYTIC DEGRADATION IN AQUEOUS SOLUTIONS. ScholarWorks.

- Li, Y., et al. (n.d.). The Characteristics of Adsorption of Di-n-Butyl Phthalate by Surface Sediment from the Three Gorges Reservoir. MDPI.

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. asianfisheriessociety.org [asianfisheriessociety.org]

- 3. epa.gov [epa.gov]